1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE
Overview
Description
1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring multiple functional groups, including tetrazole and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. One common approach is the reaction of 1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOLE with a sulfanyl-containing benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding thiols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted tetrazoles
Scientific Research Applications
1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOLE: A simpler analog with similar tetrazole functionality but lacking the sulfanyl groups.
1-(PROP-2-EN-1-YL)-5-(METHYLTHIO)-1H-1,2,3,4-TETRAZOLE: Contains a methylthio group instead of the benzyl sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of tetrazole and sulfanyl functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-prop-2-enyl-5-[[3-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIPOWMHTXQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152343 | |
Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329081-94-9 | |
Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329081-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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